1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione
Description
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C10H10FNO2/c1-6(7(2)13)10(14)9-4-3-8(11)5-12-9/h3-6H,1-2H3 |
InChI Key |
KCLWKRJBXFSKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=NC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Starting material | 5-Fluoropyridine-2-carbonitrile |
| Reagent | Methylmagnesium bromide (3 M in diethyl ether or THF) |
| Solvent | Tetrahydrofuran (THF) or diethyl ether |
| Temperature | Initial cooling to -78°C to -65°C; reaction proceeds to room temperature |
| Reaction time | 4.5 to 7.25 hours |
| Atmosphere | Inert (argon or nitrogen) |
| Workup | Acid quench with 2 M HCl to pH ~6, neutralization with sodium bicarbonate, extraction with dichloromethane, drying over Na2SO4 |
| Purification | Silica gel column chromatography (eluent: dichloromethane with acetone or ethyl acetate) |
| Yield | 34% to 95% depending on conditions and scale |
| Product state | Light yellow oil or colorless liquid |
Detailed Example Procedure
- Dissolve 5-fluoropyridine-2-carbonitrile in THF under argon and cool to -78°C.
- Add methylmagnesium bromide dropwise over 15–40 minutes.
- Stir at -78°C for 1.5–2 hours, then warm to room temperature and stir for additional 3–5 hours.
- Quench with 2 M hydrochloric acid until pH ~6.
- Neutralize with sodium bicarbonate solution.
- Extract organic layer with dichloromethane, wash with brine, dry, and concentrate.
- Purify by column chromatography to obtain 1-(5-fluoropyridin-2-yl)ethanone.
This method is well-established, with yields typically ranging from 54.5% to 95%, depending on scale, temperature control, and purification rigor.
Formation of 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione
The β-diketone structure is commonly formed by Claisen condensation or related diketone synthesis strategies starting from the above ketone intermediate.
General Synthetic Approach
- The 1-(5-fluoropyridin-2-yl)ethanone intermediate undergoes condensation with an appropriate ester or ketone derivative bearing the 2-methylbutane moiety.
- Typical conditions involve base catalysis (e.g., sodium ethoxide or potassium tert-butoxide) in an alcohol solvent such as ethanol or methanol.
- The reaction proceeds via enolate formation and subsequent nucleophilic attack to form the 1,3-diketone framework.
Reaction Parameters and Optimization
| Parameter | Typical Conditions |
|---|---|
| Base | Sodium ethoxide, potassium tert-butoxide, or LDA |
| Solvent | Ethanol, methanol, or THF |
| Temperature | Reflux or room temperature depending on base and solvent |
| Reaction time | Several hours to overnight |
| Workup | Acidification, extraction, drying, and purification |
| Purification | Column chromatography or recrystallization |
| Yield | Variable, often moderate to good (40–80%) |
While specific literature detailing the exact preparation of this compound is limited, analogous β-diketone syntheses support this approach.
Alternative and Advanced Synthetic Techniques
Fluoropyridine Functionalization via Radiofluorination
For specialized applications, such as radiolabeling, nucleophilic aromatic substitution with fluorine-18 on pyridine rings has been demonstrated. This involves:
- Use of a pyridinyl precursor with a good leaving group.
- Incorporation of fluorine-18 via nucleophilic aromatic substitution under controlled conditions.
- Subsequent functional group transformations to yield fluoropyridine-containing diketones or related compounds.
Though this is more relevant to radiochemical synthesis, it demonstrates the versatility of fluoropyridine chemistry.
Palladium-Catalyzed Coupling and Cyclization
Recent advances include Pd-catalyzed C–H activation and cyclization reactions for constructing complex heterocyclic diketones. These methods may be adapted for fluoropyridinyl diketones to improve yields and selectivity, though they require optimization of catalysts, ligands, bases, and solvents.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield Range | Notes |
|---|---|---|---|
| 1. Synthesis of ketone intermediate | Grignard addition of methylmagnesium bromide to 5-fluoropyridine-2-carbonitrile in THF at -78 to RT | 34%–95% | Requires inert atmosphere and careful temperature control |
| 2. Formation of β-diketone | Claisen-type condensation with base in alcoholic solvent | 40%–80% | Base choice and reaction conditions critical for yield |
| 3. Radiolabeling (specialized) | Nucleophilic aromatic substitution with fluorine-18 | 17%–20% (non-decay corrected) | For radiochemical applications, involves multi-step synthesis |
| 4. Pd-catalyzed cyclization (advanced) | Pd(OAc)2 catalyst, phosphine ligands, base, DMF/DMSO solvent, elevated temperature | Up to 94% | Requires optimization of catalyst and reaction time |
Chemical Reactions Analysis
1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Fluorinated compounds, particularly those containing pyridine moieties, have shown promise in targeting specific cancer pathways. The incorporation of fluorine can influence the drug's pharmacokinetics and bioavailability.
Case Study : A study reviewed the role of fluorinated pyrimidines in cancer treatment, highlighting how modifications to the chemical structure can enhance therapeutic efficacy and reduce side effects. While this study primarily focused on 5-fluorouracil, the principles apply to similar compounds like 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione .
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research. Its structure allows for the exploration of enzyme inhibition and modification of nucleic acids.
Case Study : Research has shown that fluorinated compounds can inhibit various enzymes involved in nucleic acid metabolism, leading to increased cytotoxicity against cancer cells . The specific interactions of this compound with these enzymes warrant further investigation.
Pharmacological Studies
Pharmacological evaluations indicate that compounds with similar structures exhibit significant activity against various targets, including receptor tyrosine kinases. The exploration of its pharmacological profile could reveal new therapeutic applications.
Data Table: Pharmacological Activities of Similar Compounds
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in disease processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aryl/Substituted Aryl Groups
1-Aryl-2-(furan-2-yl)butane-1,3-dione Derivatives (OFBD, TFBD, MFBD, FFBD):
These derivatives, studied for their excited-state intramolecular proton transfer (ESIPT) properties, feature aryl (e.g., phenyl, fluorophenyl) and furan substituents. Computational studies indicate that electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance hydrogen bond strength in the S₁ state, accelerating ESIPT. The order of ESIPT efficiency is OFBD > TFBD > MFBD > FFBD, highlighting the impact of substituent electronegativity .- Comparison : Replacing the furan group in these derivatives with a 5-fluoropyridin-2-yl group (as in the target compound) would likely alter electronic delocalization and hydrogen-bonding dynamics due to pyridine’s aromatic nitrogen and fluorine’s inductive effects.
- 2-Methyl-1-phenylbutane-1,3-dione (CAS 6668-24-2): This analog substitutes the fluoropyridine with a phenyl group.
Fluorinated vs. Non-Fluorinated Derivatives
- Isoindoline-1,3-dione Derivatives: Studies on acetylcholinesterase inhibitors reveal that fluorinated analogs exhibit similar inhibitory activity to non-fluorinated counterparts, as fluorine and hydrogen share comparable van der Waals radii. However, fluorine’s electronegativity may enhance metabolic stability or binding affinity in specific contexts . Relevance: The 5-fluoropyridin-2-yl group in the target compound may confer similar advantages in biological applications, though direct evidence is lacking.
Coordination Chemistry and Ligand Behavior
- 1-(Thiophen-2-yl)butane-1,3-dione and Derivatives :
These β-diketones form bis-β-diketonate zinc(II) complexes, demonstrating utility in polymerization catalysis. The thiophene substituent facilitates electropolymerization, whereas the fluoropyridine group in the target compound might offer distinct electronic modulation for metal coordination or catalytic activity .
Data Tables
Table 1: Key Structural and Electronic Comparisons
| Compound | Substituent (Position 1) | Key Features | Potential Applications |
|---|---|---|---|
| 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione | 5-Fluoropyridin-2-yl | High electronegativity, hydrogen-bonding capability | Coordination chemistry, drug design |
| 1-Phenyl-2-methylbutane-1,3-dione | Phenyl | Lower polarity, reduced hydrogen bonding | Organic synthesis |
| 1-(Thiophen-2-yl)butane-1,3-dione | Thiophen-2-yl | Electropolymerizable, metal coordination | Catalysis, materials science |
| 5-Fluoro-1-(3-methylbutanoyl)pyrimidine-2,4(1H,3H)-dione | 3-Methylbutanoyl | Coplanar acyl-pyrimidine structure, N–H⋯O bonds | Anticancer agents |
Table 2: Substituent Effects on Hydrogen Bonding and Reactivity
| Compound | Substituent | Hydrogen Bond Strength (S₁ State) | ESIPT Efficiency |
|---|---|---|---|
| This compound | 5-Fluoropyridinyl | Likely strong (due to F and N) | Not reported |
| OFBD (1-(o-fluorophenyl)-2-furanyl) | o-Fluorophenyl | Strongest among analogs | Highest |
| FFBD (1-(p-fluorophenyl)-2-furanyl) | p-Fluorophenyl | Moderate | Lowest |
Biological Activity
1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione, with the CAS number 1566098-21-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀FNO₂ |
| Molecular Weight | 195.19 g/mol |
| CAS Number | 1566098-21-2 |
| MDL Number | MFCD26047717 |
The compound features a fluorinated pyridine ring, which is known to influence its biological properties significantly.
Antimicrobial Properties
Research indicates that compounds containing fluorinated pyridine moieties often exhibit notable antimicrobial activities. For instance, a related compound, 5-fluoro-1,3-oxazine-2,6(3H)-dione, demonstrated significant inhibitory effects against various bacterial strains such as Streptococcus faecium and Escherichia coli, with ID50 values of and respectively . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the therapeutic potential of new compounds. In vitro studies of similar compounds have shown variable cytotoxic effects against cancer cell lines. For example, derivatives of pyridine have been reported to exhibit cytotoxicity against leukemia cells at concentrations ranging from to . Further studies are needed to assess the specific cytotoxic profile of this compound.
The mechanism by which fluorinated compounds exert their biological effects often involves interference with nucleic acid synthesis or protein function. The presence of the fluorine atom can enhance lipophilicity and alter membrane permeability, potentially leading to increased bioactivity .
Synthesis and Evaluation
A recent study synthesized various derivatives of pyridine and evaluated their biological activities. The synthesis typically involves standard organic reactions such as nucleophilic substitution or cyclization processes. The evaluation included both in vitro assays for antimicrobial activity and cytotoxicity testing against established cancer cell lines .
Comparative Analysis
A comparative analysis of related compounds reveals trends in biological activity based on structural modifications:
| Compound | Antimicrobial Activity (ID50) | Cytotoxicity (L1210 cells) |
|---|---|---|
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | ||
| This compound | TBD | TBD |
Note: TBD indicates that data is yet to be determined for this specific compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
